molecular formula C7H10N2O3S B14425462 4,6-Diaminotoluene-2-sulphonic acid CAS No. 85153-45-3

4,6-Diaminotoluene-2-sulphonic acid

Cat. No.: B14425462
CAS No.: 85153-45-3
M. Wt: 202.23 g/mol
InChI Key: AFUHLZJMSIKUOK-UHFFFAOYSA-N
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Description

4,6-Diaminotoluene-2-sulphonic acid (CAS: 88-51-7) is an aromatic sulfonic acid derivative featuring amino groups at the 4- and 6-positions and a sulfonic acid group at the 2-position of the toluene backbone. It is primarily utilized as an intermediate in the synthesis of azo dyes, pigments, and specialty polymers due to its ability to act as a diazo component. The compound’s sulfonic acid group enhances water solubility, while the amino groups facilitate coupling reactions, making it indispensable in industrial chemistry .

Properties

CAS No.

85153-45-3

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

3,5-diamino-2-methylbenzenesulfonic acid

InChI

InChI=1S/C7H10N2O3S/c1-4-6(9)2-5(8)3-7(4)13(10,11)12/h2-3H,8-9H2,1H3,(H,10,11,12)

InChI Key

AFUHLZJMSIKUOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diaminotoluene-2-sulphonic acid typically involves the nitration of toluene followed by reduction and sulfonation. The nitration process introduces nitro groups into the toluene molecule, which are then reduced to amino groups.

Industrial Production Methods: Industrial production of 4,6-Diaminotoluene-2-sulphonic acid often employs large-scale nitration and reduction processes, followed by sulfonation under controlled conditions. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diaminotoluene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of 4,6-Diaminotoluene-2-sulphonic acid, which can be used in further chemical synthesis and industrial applications .

Scientific Research Applications

4,6-Diaminotoluene-2-sulphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-Diaminotoluene-2-sulphonic acid involves its interaction with various molecular targets and pathways. The amino and sulfonic acid groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of stable complexes and derivatives, which are essential for its applications in different fields .

Comparison with Similar Compounds

Structural Analogues

Benzidine-2,2′-disulfonic Acid

A structurally related compound is Benzidine-2,2′-disulfonic acid (CAS: 117-61-3), which consists of a biphenyl backbone with amino groups at the 4,4′-positions and sulfonic acid groups at the 2,2′-positions . Unlike 4,6-diaminotoluene-2-sulphonic acid, this biphenyl derivative has two sulfonic acid groups and a rigid planar structure, which impacts its electronic properties and applications (e.g., as a crosslinking agent in polymer chemistry).

5-Amino-2-(4-amino-2-sulfophenyl)benzenesulfonic Acid

Another analogue, 5-amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid, shares functional groups with 4,6-diaminotoluene-2-sulphonic acid but features a biphenyl system with sulfonic acid and amino groups at distinct positions. This structural difference alters its reactivity in diazo coupling and solubility in polar solvents .

Physicochemical Properties

Property 4,6-Diaminotoluene-2-sulphonic Acid Benzidine-2,2′-disulfonic Acid 5-Amino-2-(4-amino-2-sulfophenyl)benzenesulfonic Acid
Molecular Formula C₇H₁₀N₂O₃S C₁₂H₁₂N₂O₆S₂ C₁₂H₁₂N₂O₆S₂
Solubility in Water High Moderate High
pKa (Sulfonic Acid Group) ~1.2 ~1.0 (per group) ~1.3 (per group)
Thermal Stability Stable up to 200°C Decomposes above 150°C Stable up to 180°C

Key Observations :

  • The toluene backbone in 4,6-diaminotoluene-2-sulphonic acid provides greater thermal stability compared to biphenyl-based analogues.
  • The biphenyl analogues exhibit lower solubility due to increased molecular rigidity and hydrophobicity .

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